![molecular formula C18H20N2O3S B5296391 N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is an inhibitor of histone deacetylase (HDAC) and has been extensively researched for its potential as an anti-cancer agent.
作用机制
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits the acetylation of non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of oncogenic proteins.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
实验室实验的优点和局限性
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One direction is to investigate the potential of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as radiation and chemotherapy, for the treatment of cancer. Additionally, the development of more potent and selective HDAC inhibitors, with improved solubility and fewer off-target effects, is an important area of research.
合成方法
The synthesis method of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively researched for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-10-3-2-4-11-17)16-9-7-8-15(14-16)18(21)20-12-5-6-13-20/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMACOANUTZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)

![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)
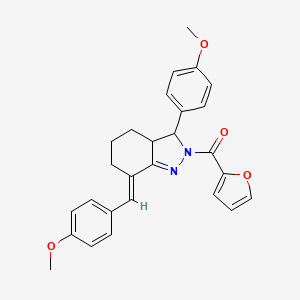
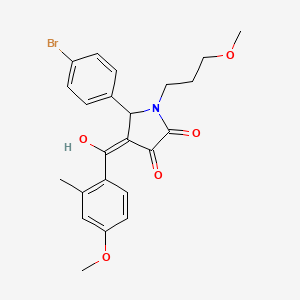
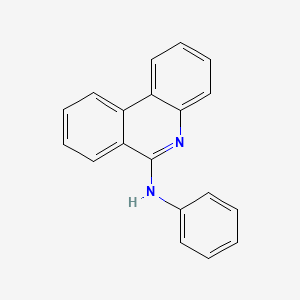
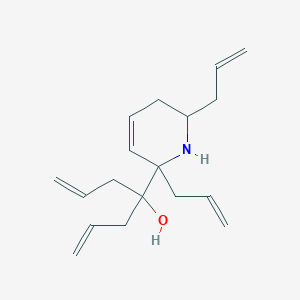
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
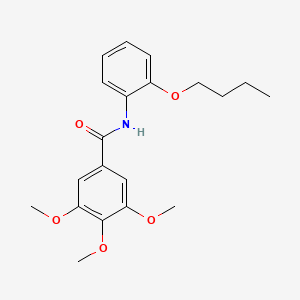
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)